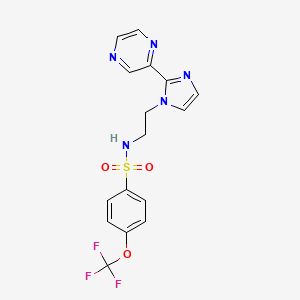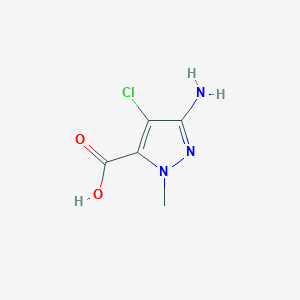![molecular formula C26H29FN4O5 B2446188 3-{6-[4-(4-fluorofenil)piperazin-1-il]-6-oxohexil}-2,4-dioxo-1,2,3,4-tetrahidroquinazolina-7-carboxilato de metilo CAS No. 896386-82-6](/img/new.no-structure.jpg)
3-{6-[4-(4-fluorofenil)piperazin-1-il]-6-oxohexil}-2,4-dioxo-1,2,3,4-tetrahidroquinazolina-7-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C26H29FN4O5 and its molecular weight is 496.539. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Se sintetizó una serie de 6-sustituidos-4-metil-3-(4-arilpiperazin-1-il)cinnolinas, incluido nuestro compuesto, como posibles agentes antifúngicos . Estos compuestos se evaluaron para determinar su actividad antifúngica contra diversas cepas. Si bien algunos derivados mostraron resultados prometedores, se necesitan más estudios para explorar su eficacia contra patógenos fúngicos específicos.
- El núcleo de cinnolina y sus derivados han atraído la atención debido a sus propiedades antitumorales . Aunque los datos específicos sobre la actividad antitumoral de nuestro compuesto son limitados, sus características estructurales justifican la investigación en este contexto. Los investigadores podrían explorar sus efectos en las líneas celulares tumorales y los posibles mecanismos de acción.
- Los derivados de cinnolina han demostrado actividad antibacteriana . Si bien el potencial antibacteriano de nuestro compuesto sigue sin explorarse, podría ser un candidato valioso para la detección contra cepas bacterianas. Los investigadores podrían evaluar su eficacia, selectividad y perfil de seguridad.
- Ciertos compuestos de cinnolina exhiben propiedades antiinflamatorias . Investigar el impacto de nuestro compuesto en las vías inflamatorias, la producción de citoquinas y las respuestas celulares podría proporcionar información valiosa. Los modelos preclínicos y los ensayos in vitro son esenciales para la validación.
- Las cinnolinas se han explorado como agroquímicos . La estructura única de nuestro compuesto puede ofrecer nuevas oportunidades para la protección de cultivos, el control de plagas o la regulación del crecimiento de las plantas. Los investigadores podrían evaluar sus efectos en la salud de las plantas y el rendimiento.
- Los enfoques in silico, como el acoplamiento molecular, pueden predecir las interacciones entre nuestro compuesto y los objetivos biológicos. Los investigadores podrían explorar su afinidad de unión a proteínas, receptores o enzimas específicas relevantes para las vías de la enfermedad (por ejemplo, inhibición de la proteasa del VIH-1 ).
Actividad Antifúngica
Potencial Antitumoral
Investigaciones Antibacterianas
Estudios Antiinflamatorios
Aplicaciones Agroquímicas
Estudios de Acoplamiento Molecular
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to interact with equilibrative nucleoside transporters (ents) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
Similar compounds have been shown to inhibit ents . The inhibition of these transporters can affect the uptake of nucleosides, which are crucial for DNA and RNA synthesis .
Biochemical Pathways
By inhibiting ents, the compound could potentially affect nucleotide synthesis and adenosine function . This could have downstream effects on DNA replication, RNA transcription, and cellular energy metabolism.
Pharmacokinetics
The piperazine moiety in its structure is known to positively modulate the pharmacokinetic properties of drug substances .
Result of Action
The inhibition of ents could potentially lead to changes in nucleotide synthesis and adenosine function, affecting various cellular processes .
Propiedades
Número CAS |
896386-82-6 |
|---|---|
Fórmula molecular |
C26H29FN4O5 |
Peso molecular |
496.539 |
Nombre IUPAC |
methyl 3-[6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C26H29FN4O5/c1-36-25(34)18-6-11-21-22(17-18)28-26(35)31(24(21)33)12-4-2-3-5-23(32)30-15-13-29(14-16-30)20-9-7-19(27)8-10-20/h6-11,17H,2-5,12-16H2,1H3,(H,28,35) |
Clave InChI |
XFDZCKATTNSGJZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-(4-fluorophenethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2446105.png)
![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2446106.png)

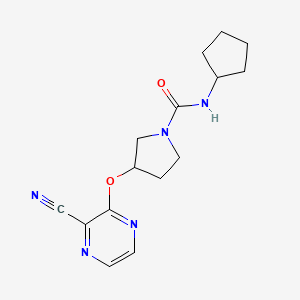
![N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2446110.png)
![3-benzyl-9-(3-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2446111.png)
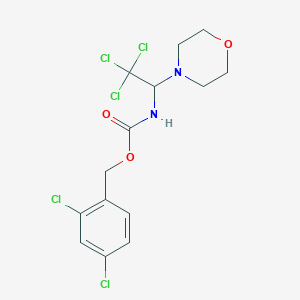
![N-(3-chloro-4-methylphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2446117.png)
![N'-[2-(4-methoxyphenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide](/img/structure/B2446119.png)
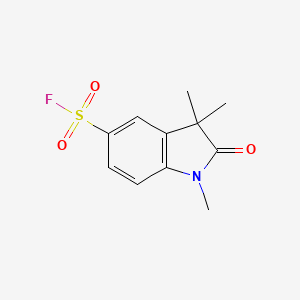
![N-[(3-bromophenyl)(cyano)methyl]-2-[(2-methoxyethyl)sulfanyl]acetamide](/img/structure/B2446121.png)
